molecular formula C14H18ClNO2 B14611167 N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride CAS No. 57696-83-0

N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride

Cat. No.: B14611167
CAS No.: 57696-83-0
M. Wt: 267.75 g/mol
InChI Key: IEXIWXZJNVSRBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride typically involves the reaction of 4-methoxyaniline with 3-(furan-2-yl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-yl)propyl]-4-ethoxyaniline;hydrochloride
  • N-[3-(furan-2-yl)propyl]-4-methylthioaniline;hydrochloride
  • N-[3-(furan-2-yl)propyl]-4-chloroaniline;hydrochloride

Uniqueness

N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

CAS No.

57696-83-0

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-16-13-8-6-12(7-9-13)15-10-2-4-14-5-3-11-17-14;/h3,5-9,11,15H,2,4,10H2,1H3;1H

InChI Key

IEXIWXZJNVSRBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCCC2=CC=CO2.Cl

Origin of Product

United States

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